![molecular formula C12H18ClN3O2 B14723558 [2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride CAS No. 7153-33-5](/img/structure/B14723558.png)
[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride typically involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with trimethylamine and an appropriate chlorinating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for research and development.
Biology
In biology, it is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for studying cellular processes and pathways.
Medicine
In medicine, research is focused on its potential therapeutic applications. Studies are being conducted to explore its efficacy in treating certain diseases and conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and products .
Mechanism of Action
The mechanism of action of [2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. This interaction is often mediated by its hydrazone and trimethylazanium groups, which play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)benzothiazole
- N-{2-[(2E)-2-(3-Hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide
Uniqueness
Compared to similar compounds, [2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride stands out due to its unique combination of hydrazone and trimethylazanium groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
7153-33-5 |
|---|---|
Molecular Formula |
C12H18ClN3O2 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-15(2,3)9-12(17)14-13-8-10-6-4-5-7-11(10)16;/h4-8H,9H2,1-3H3,(H-,13,14,16,17);1H |
InChI Key |
CPSWNNIQFZMENW-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+](C)(C)CC(=O)N/N=C\C1=CC=CC=C1O.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(=O)NN=CC1=CC=CC=C1O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


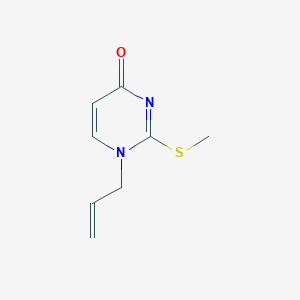
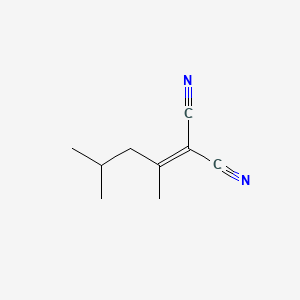


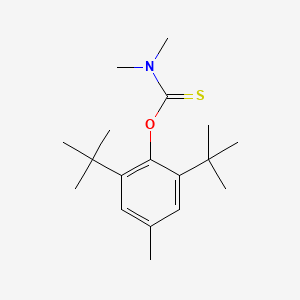
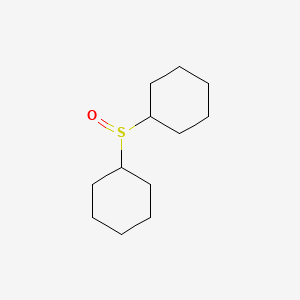
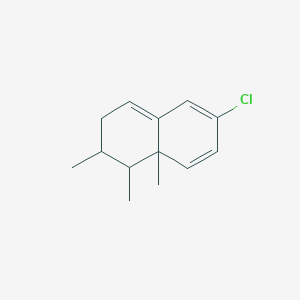

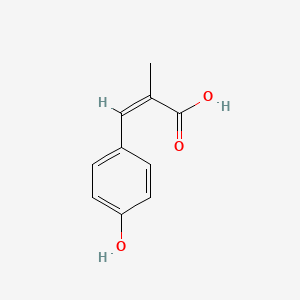
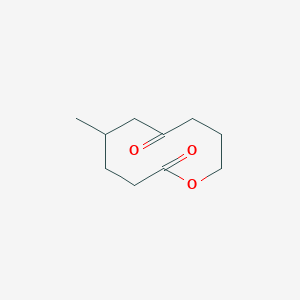
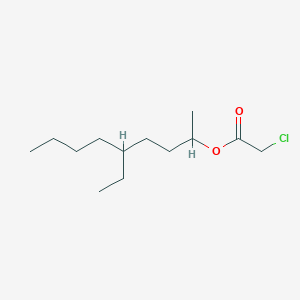
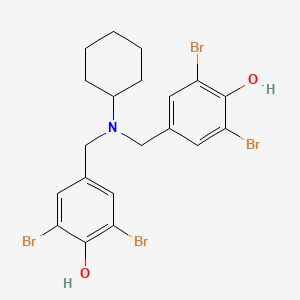

![Tert-butyl 2-[5-[(2-iodophenyl)methylidene]-2,4-dioxo-thiazolidin-3-YL]acetate](/img/structure/B14723574.png)
